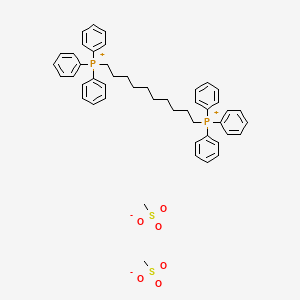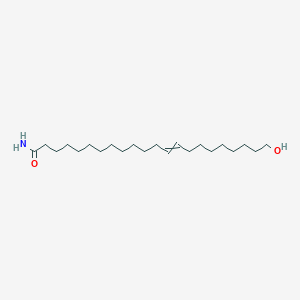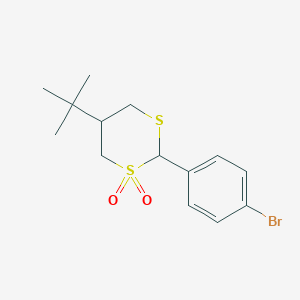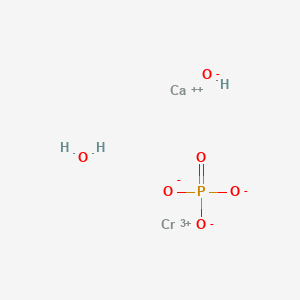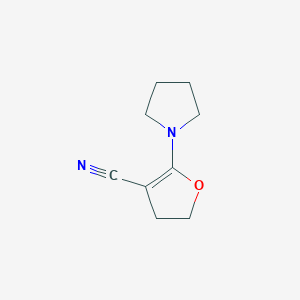
6-(4-Iodophenoxy)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodophenoxy)-6-oxohexanoate is an organic compound characterized by the presence of an iodophenoxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodophenoxy)-6-oxohexanoate typically involves the reaction of 4-iodophenol with a suitable hexanoate precursor. One common method is the esterification of 4-iodophenol with 6-oxohexanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ alternative catalysts and solvents to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodophenoxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
6-(4-Iodophenoxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Iodophenoxy)-6-oxohexanoate involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodophenoxy group but lacks the hexanoate backbone.
6-Oxohexanoic Acid: Contains the hexanoate backbone but lacks the iodophenoxy group.
4-Iodophenoxyacetic Acid: Similar structure with an acetic acid backbone instead of hexanoate.
Uniqueness
6-(4-Iodophenoxy)-6-oxohexanoate is unique due to the combination of the iodophenoxy group and the hexanoate backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
189807-89-4 |
|---|---|
Molecular Formula |
C12H12IO4- |
Molecular Weight |
347.12 g/mol |
IUPAC Name |
6-(4-iodophenoxy)-6-oxohexanoate |
InChI |
InChI=1S/C12H13IO4/c13-9-5-7-10(8-6-9)17-12(16)4-2-1-3-11(14)15/h5-8H,1-4H2,(H,14,15)/p-1 |
InChI Key |
BCOODLFMRXXVAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCCCC(=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
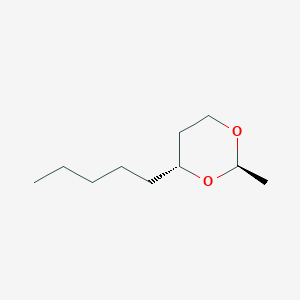
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
